Phenicarbazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anilinourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKHCKXGKPAGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020245 | |
| Record name | 2-Phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-03-7 | |
| Record name | 1-Phenylsemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenicarbazide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenicarbazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2763 | |
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| Record name | Hydrazinecarboxamide, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.794 | |
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| Record name | PHENICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LR2578324 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Reaction Pathways of Phenicarbazide and Its Derivatives
Advanced Synthetic Strategies
The synthesis of phenicarbazide and its analogues has been a subject of interest, with various methods developed to prepare and optimize these compounds.
Preparation Routes and Optimization
This compound can be synthesized through several established routes. One of the earliest reported methods involves the reaction of an aqueous solution of phenylhydrazine (B124118) acetate (B1210297) with potassium cyanate. iarc.fr Another common and effective method is the reaction of phenylhydrazine with urea (B33335). wikipedia.orgguidechem.com This latter method involves heating phenylhydrazine hydrochloride and urea in an aqueous solution, followed by cooling and filtration to yield 1-phenylsemicarbazide with a high purity and yield of over 93%. guidechem.com
Optimization of these synthetic routes is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. cambrex.com Key to optimization is the careful control of reaction conditions such as temperature, reaction time, and the ratio of reactants. guidechem.com For instance, the condensation reaction between phenylhydrazine hydrochloride and urea is typically carried out at temperatures above 100°C for several hours to ensure complete reaction. guidechem.com Purification methods, such as crystallization from water and drying over potassium hydroxide, are also employed to obtain a high-purity product. chemicalbook.comchemicalbook.in
Table 1: Comparison of this compound Synthesis Routes
| Starting Materials | Reagents | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Phenylhydrazine, Acetic Acid | Potassium Cyanate | Aqueous solution | Not specified | iarc.fr |
| Phenylhydrazine | Urea | Aqueous solution, >100°C, 6 hours | >93% | guidechem.com |
| Phenylhydrazine Hydrochloride, Urea | Water | >100°C, 6 hours | >93% | guidechem.com |
Stereochemical Control in this compound Synthesis
While this compound itself is not chiral, the principles of stereochemical control become highly relevant when it is used as a starting material for the synthesis of more complex, chiral molecules. nih.gov The synthesis of specific stereoisomers is a major goal in modern organic chemistry, and this is often achieved through stereoselective or stereospecific reactions. inflibnet.ac.inmasterorganicchemistry.com
Stereoselective reactions favor the formation of one stereoisomer over others due to factors like steric hindrance or the use of chiral catalysts. inflibnet.ac.in Stereospecific reactions, on the other hand, are those where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In the context of this compound derivatives, achieving stereochemical control often involves the use of chiral auxiliaries or asymmetric catalysis in subsequent reactions. researchgate.net This allows for the synthesis of enantioenriched products, which is particularly important in the development of pharmaceuticals and other bioactive molecules. nih.govresearchgate.net The development of new catalytic methods that enable precise control over stereochemistry is an active area of research. nih.gov
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is fundamental to predicting product formation and developing new synthetic applications.
Elucidation of Reaction Mechanisms
The reactions of this compound are often governed by the nucleophilic nature of the hydrazine (B178648) moiety and the reactivity of the amide group. Mechanistic studies help in understanding the step-by-step process of bond formation and cleavage. For instance, in reactions with carbonyl compounds, this compound acts as a nucleophile, leading to the formation of semicarbazones. guidechem.com The elucidation of such mechanisms can involve kinetic studies, isotopic labeling, and computational modeling to understand the transition states and intermediates involved. inflibnet.ac.ingoogle.com
Cyclocondensation Reactions and Product Formation
This compound is a valuable intermediate in cyclocondensation reactions, which are used to synthesize a variety of heterocyclic compounds. wikipedia.org These reactions involve the condensation of two or more molecules to form a ring structure. For example, this compound has been used in the synthesis of substituted 3-trifluoromethyl-1H-1-phenylpyrazoles and their carboxylate analogs through cyclocondensation with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones. chemicalbook.comchemicalbook.inlookchem.com The products of these reactions are influenced by the nature of the reactants and the reaction conditions. The formation of specific products can be predicted and controlled by understanding the underlying reaction mechanisms. wikipedia.org
Table 2: Examples of Cyclocondensation Products from this compound
| Reactant for Cyclocondensation | Resulting Heterocyclic Product | Reference |
|---|---|---|
| 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones | Substituted 3-trifluoromethyl-1H-1-phenylpyrazoles | chemicalbook.comchemicalbook.inlookchem.com |
| Not specified | 1-phenyl-1,2-dihydro- iarc.frwikipedia.orglookchem.comtriazol-3-one | lookchem.com |
| Not specified | 5-methyl-1-phenyl-1,2-dihydro- iarc.frwikipedia.orglookchem.comtriazol-3-one | lookchem.com |
Derivatization and Functionalization Studies
The chemical modification of this compound through derivatization and functionalization allows for the creation of new molecules with tailored properties. mdpi.comtaylorandfrancis.com This involves introducing new functional groups to the this compound scaffold. researchgate.net
Late-stage functionalization is a particularly powerful strategy that allows for the modification of complex molecules in the final steps of a synthesis. nih.gov For this compound, this could involve reactions targeting the phenyl ring or the hydrazine and amide functionalities. Such modifications can be used to explore structure-activity relationships, for example, by systematically altering different parts of the molecule to observe the effect on its chemical or biological properties. nih.gov The development of programmable and sequential functionalization strategies is a key area of research, enabling the efficient generation of diverse libraries of compounds from a common starting material like this compound. nih.gov
Synthesis of Novel this compound Derivatives
The generation of novel this compound derivatives is primarily achieved through condensation reactions with various electrophilic partners, particularly carbonyl compounds. These reactions lead to the formation of phenicarbazones, which can be further modified or can serve as precursors for more complex molecular architectures.
One of the most common synthetic routes involves the reaction of this compound with a wide range of aldehydes and ketones. This acid-catalyzed condensation reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the carbonyl carbon, followed by dehydration to yield the corresponding N-phenylsemicarbazone. The reaction is versatile, allowing for the introduction of a variety of substituents based on the structure of the starting carbonyl compound.
For instance, the reaction of this compound with substituted benzaldehydes in an appropriate solvent like ethanol (B145695), often with a catalytic amount of acetic acid, yields a series of N-aryl-N'-phenylsemicarbazones. The general reaction scheme is depicted below:
Scheme 1: General Synthesis of N-Aryl-N'-phenylsemicarbazones
Where R can be a variety of substituted aryl or alkyl groups.
The reaction conditions, such as solvent, temperature, and catalyst, can be optimized to improve the yield and purity of the resulting derivatives. Microwave-assisted synthesis has also been explored as a method to accelerate these reactions and often leads to higher yields in shorter reaction times compared to conventional heating.
Furthermore, this compound can participate in cyclocondensation reactions to form various heterocyclic systems. For example, reaction with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives. The initial Michael addition of the hydrazine nitrogen to the β-carbon of the chalcone (B49325) is followed by an intramolecular cyclization and dehydration.
A summary of representative synthetic methods for this compound derivatives is presented in the table below.
| Derivative Type | Reactants | General Conditions |
| N-Aryl-N'-phenylsemicarbazones | This compound, Substituted Aldehydes/Ketones | Ethanolic solution, catalytic acid (e.g., acetic acid), reflux |
| Pyrazoline Derivatives | This compound, Chalcones (α,β-unsaturated ketones) | Reflux in a suitable solvent like ethanol or acetic acid |
| Triazole Derivatives | This compound, Orthoesters or Acid Chlorides | Multi-step synthesis often involving cyclization with a dehydrating agent |
These synthetic strategies highlight the utility of this compound as a building block in combinatorial chemistry for the generation of libraries of novel compounds.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound derivatives is intrinsically linked to their molecular structure, particularly the electronic nature of the substituents on the phenyl ring and the group attached to the carbazone moiety. The principles of physical organic chemistry, such as the Hammett equation, provide a framework for understanding these relationships. wikipedia.org
The Hammett equation, log(k/k₀) = σρ, quantitatively relates the reaction rate (k) of a substituted derivative to that of the unsubstituted parent compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. wikipedia.org
For this compound derivatives, substituents on the phenyl ring can significantly influence the nucleophilicity of the hydrazine nitrogens and the stability of any intermediates or transition states formed during a reaction.
Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), at the para or ortho positions of the phenyl ring increase the electron density on the hydrazine nitrogens. This enhanced nucleophilicity would be expected to accelerate reactions where the this compound derivative acts as a nucleophile, such as in condensation reactions with carbonyls. In a Hammett plot for such a reaction, a negative ρ value would be anticipated, indicating that electron-donating groups accelerate the reaction.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), have the opposite effect. They decrease the electron density on the hydrazine nitrogens, thereby reducing their nucleophilicity and slowing down reactions where this is the rate-determining step. For these reactions, a positive ρ value would be observed.
The following table illustrates the expected qualitative effect of various substituents on the reactivity of the terminal hydrazine nitrogen in this compound.
| Substituent (on Phenyl Ring) | Hammett Constant (σp) | Expected Effect on Nucleophilicity | Expected Reaction Rate (vs. Unsubstituted) |
| -OCH₃ (Methoxy) | -0.27 | Increase | Faster |
| -CH₃ (Methyl) | -0.17 | Increase | Faster |
| -H (Hydrogen) | 0.00 | Baseline | Baseline |
| -Cl (Chloro) | 0.23 | Decrease | Slower |
| -CN (Cyano) | 0.66 | Decrease | Slower |
| -NO₂ (Nitro) | 0.78 | Decrease | Slower |
These structure-reactivity relationships are crucial for the rational design of synthetic routes and for tuning the chemical properties of this compound derivatives for specific applications. For example, in the synthesis of a particular derivative where the key step involves nucleophilic attack by the this compound, selecting a starting material with an electron-donating group on the phenyl ring could lead to improved reaction yields and shorter reaction times. Conversely, if a reaction involves the development of negative charge in the transition state at the phenyl ring, electron-withdrawing groups would be expected to accelerate the reaction. lookchem.com
Advanced Analytical Techniques for Phenicarbazide Characterization and Detection
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for probing the structural features of phenicarbazide at the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. azolifesciences.comcas.cz By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can deduce the connectivity and chemical environment of each atom. azolifesciences.comlibretexts.org
In the ¹H NMR spectrum of a compound similar in structure to this compound, such as a phenyl semicarbazone, the protons of the amine (NH₂) group typically appear as a broad singlet. researchgate.net The chemical shift of these protons can be influenced by factors like solvent polarity. researchgate.net Protons on the phenyl ring will exhibit signals in the aromatic region, typically between 7.0 and 9.0 ppm. libretexts.orgoregonstate.edu The specific chemical shifts are influenced by the presence and position of substituents on the ring. ucl.ac.uk
¹³C NMR spectroscopy provides complementary information about the carbon skeleton. oregonstate.edulibretexts.org The carbonyl carbon (C=O) of the semicarbazide (B1199961) moiety is expected to resonate at a significantly downfield chemical shift, typically in the range of 170-185 ppm for an amide-like environment. libretexts.orgwisc.edu Carbons within the aromatic ring generally appear between 125 and 150 ppm. oregonstate.edulibretexts.org The exact chemical shifts can be affected by the electronegativity of neighboring atoms. ucl.ac.uklibretexts.org
Table 1: Typical NMR Chemical Shift Ranges for Functional Groups Relevant to this compound
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic (Ar-H) | 7.0 - 9.0 libretexts.orgoregonstate.edu | 125 - 150 oregonstate.edulibretexts.org |
| Amine (N-H) | Variable, often broad researchgate.net | - |
| Carbonyl (C=O) | - | 170 - 185 libretexts.orgwisc.edu |
Note: The exact chemical shifts for this compound would require experimental determination.
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.govucdavis.edu When this compound is analyzed by MS, it will first be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.
Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the m/z of the resulting fragment ions are analyzed. The fragmentation of molecules like this compound often involves characteristic losses of small neutral molecules or radicals. For instance, compounds with similar structures, like thiosemicarbazones, have been shown to undergo fragmentation involving the loss of ammonia. scirp.org The fragmentation patterns can help to confirm the presence of specific structural motifs within the molecule. scirp.orgmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.czyoutube.com
Key IR absorptions expected for this compound include:
N-H stretching: Amine and amide N-H bonds typically show absorptions in the region of 3100-3500 cm⁻¹. Primary amines (if present as a substructure) would show two bands.
C=O stretching: The carbonyl group of the semicarbazide moiety will exhibit a strong absorption band around 1710 cm⁻¹.
Aromatic C=C stretching: The phenyl ring will show characteristic absorptions in the 1600-1400 cm⁻¹ region. vscht.cz
Aromatic C-H stretching: These are typically observed just above 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine/Amide) | 3100 - 3500 | Medium to Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 vscht.cz | Medium to Weak |
| C=O Stretch (Amide) | ~1710 | Strong |
| C=C Stretch (Aromatic) | 1400 - 1600 vscht.cz | Medium to Weak |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uklibretexts.orgazooptics.com The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu Molecules with conjugated π systems, such as the phenyl ring in this compound, typically exhibit strong absorptions in the UV-Vis region due to π → π* transitions. libretexts.orgazooptics.com The presence of non-bonding electrons on nitrogen and oxygen atoms could also lead to n → π* transitions. shu.ac.uk The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore. azooptics.com
Advanced Spectroscopic Applications (e.g., Fluorescence Spectroscopy, Surface-Enhanced Raman Spectroscopy)
Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed photons. horiba.comjasco-global.com While not all molecules fluoresce, those that do often have rigid, conjugated structures. The phenyl group in this compound suggests the potential for fluorescence. The technique is highly sensitive and can provide information about the molecule's electronic structure and environment. edinst.com The fluorescence spectrum is characterized by excitation and emission wavelengths. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on rough metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgwikipedia.orgrsc.org This enhancement can be several orders of magnitude, allowing for the detection of very low concentrations of an analyte. clinmedjournals.orgmdpi.com SERS provides a detailed vibrational fingerprint of the molecule, similar to IR spectroscopy, but with different selection rules and much higher sensitivity. rsc.org This technique could be particularly useful for detecting trace amounts of this compound.
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. openaccessjournals.comknauer.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. specificpolymers.com The separation is based on the differential partitioning of the analytes between the two phases. openaccessjournals.com
For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comnih.gov The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic identifier under specific chromatographic conditions. knauer.net By comparing the retention time of a peak in a sample chromatogram to that of a known standard, the presence of this compound can be confirmed. openaccessjournals.com
Quantification is achieved by measuring the area or height of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations. specificpolymers.comnih.gov A UV-Vis detector is commonly used in HPLC, set to a wavelength where this compound exhibits strong absorbance. nih.govphcogres.com
Table 3: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient sielc.comnih.gov |
| Detection | UV-Vis at λmax of this compound phcogres.com |
| Flow Rate | ~1.0 mL/min ekb.eg |
| Retention Time (tR) | Dependent on specific conditions knauer.net |
Note: The optimal HPLC conditions for this compound would need to be experimentally developed and validated.
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds. For this compound, which can be thermally labile, GC methods require careful optimization. epa.gov The process involves vaporizing the sample, which is then transported by an inert carrier gas through a chromatographic column. libretexts.org The separation of components is based on their partitioning between the stationary phase of the column and the mobile gas phase. libretexts.org
While direct GC analysis of this compound can be challenging due to its properties, derivatization is a common strategy to enhance volatility and thermal stability. This involves reacting the analyte with a specific reagent to form a more GC-amenable derivative. For compounds similar to this compound, such as the related semicarbazide (SEM), a metabolite of the banned drug nitrofurazone, derivatization with agents like 2-nitrobenzaldehyde (B1664092) is a standard procedure before GC analysis. This creates a stable derivative that can be readily analyzed.
Headspace GC, where volatile compounds are extracted from the space above the sample, is another approach for volatile analysis, often combined with mass spectrometry for comprehensive characterization. reading.ac.uknih.gov
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of this compound. ajpaonline.comsaspublishers.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination where GC separates the components of a mixture before they are introduced to a mass spectrometer for detection and identification. nih.gov The mass spectrometer provides structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns, which can be compared against spectral libraries for confirmation. nih.gov For this compound analysis, GC-MS offers high sensitivity and specificity, particularly after derivatization to improve its chromatographic behavior. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for compounds that are not sufficiently volatile or are thermally unstable for GC. nih.gov Liquid chromatography separates the sample components, which are then ionized and analyzed by the mass spectrometer. LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity and is a cornerstone for trace-level detection. nih.govnih.gov This technique is widely used for the analysis of related semicarbazides in complex samples and can be readily applied to this compound. nmt.edu
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): The coupling of LC with NMR spectroscopy is a powerful tool for unambiguous structure elucidation. saspublishers.comnih.gov While less common for routine quantitative analysis due to lower sensitivity compared to MS, LC-NMR provides detailed structural information that is crucial for identifying unknown metabolites or degradation products of this compound. nih.gov
Trace Analysis and Quantitative Determination of this compound
The ability to detect and quantify minute amounts of this compound is critical, especially in contexts like environmental monitoring or food safety, where related compounds are under strict regulation.
Method Development for Trace Detection
Developing methods for trace detection focuses on achieving low limits of detection (LOD) and quantification (LOQ). nih.gov According to the International Union for Pure and Applied Chemistry (IUPAC), trace analysis involves determining components at concentrations below 100 parts per million (ppm). sci-hub.st
Key strategies in method development include:
Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to isolate and concentrate this compound from the sample matrix, removing interfering substances. epa.gov
High-Sensitivity Instrumentation: Utilizing advanced detectors is crucial. For GC, the electron capture detector (ECD) is highly sensitive to nitroaromatic compounds, a category related to this compound derivatives. epa.gov For LC, tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification due to its exceptional sensitivity and selectivity. nih.govchromatographyonline.com
Derivatization: As mentioned, converting this compound to a derivative can enhance detector response, thereby lowering detection limits.
Optimization of Instrumental Parameters: Fine-tuning parameters for both the chromatography and detection systems is essential to maximize the signal-to-noise ratio for the target analyte. nih.gov
The table below summarizes typical performance metrics for trace detection methods developed for related compounds, which are indicative of the performance achievable for this compound.
Table 1: Performance of LC-MS/MS Methods for Trace Compound Analysis
| Analyte Category | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Phenolic Compounds | LC-MS/MS | 0.01 - 9.84 µg/kg | 0.03 - 32.8 µg/kg | nih.gov |
| Explosives (Nitroaromatics) | GC/ECD | 0.003 - 0.5 µg/L | 0.03 - 5 µg/L | epa.gov |
Quantification of this compound and Related Chemical Species
Quantitative analysis involves measuring the exact amount of this compound or its related species in a sample. frontiersin.org This is typically achieved by creating a calibration curve using standards of known concentrations. jasco-global.com
The process involves:
Preparing a series of standard solutions containing known concentrations of a pure this compound standard.
Analyzing these standards using the chosen analytical method (e.g., LC-MS/MS).
Plotting the instrument's response (e.g., peak area) against the concentration of the standards to create a calibration curve.
Analyzing the unknown sample under the identical conditions.
Determining the concentration of this compound in the sample by comparing its response to the calibration curve. jasco-global.com
Speciation analysis, which is the quantification of individual chemical forms of an element or compound, is also relevant. frontiersin.org For this compound, this could involve separately quantifying the parent compound and any significant metabolites or degradation products. nzqa.govt.nz Isotope-labeled internal standards are often used in methods like LC-MS/MS to improve the accuracy and precision of quantification by correcting for matrix effects and variations during sample processing. nih.gov
Application in Complex Matrices and Environmental Monitoring
Analyzing this compound in real-world samples, such as soil, water, or biological tissues, presents a significant challenge due to the complexity of the sample matrix. eurachem.orgrsc.org These matrices contain numerous other compounds that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov
Complex Matrices:
Sample Preparation: Extensive sample cleanup is required to remove interfering components. This may involve multi-step extraction and purification procedures. Microwave-assisted acid solubilization can be suitable for digesting complex matrices like sediments and soil. researchgate.net
Method Validation: Analytical methods must be rigorously validated for each specific matrix to ensure accuracy. This includes evaluating recovery, precision, and matrix effects. nih.gov For example, a study on phenolic compounds in rapeseed showed recoveries between 81.9% and 117.2% with matrix effects ranging from -11.5% to 13.7%, demonstrating the method's suitability for a complex matrix. nih.gov
Environmental Monitoring:
Objective: The goal of environmental monitoring is to measure the concentration of specific chemicals in the environment to assess potential risks. erasm.orgresearchgate.net
Methodology: This requires highly sensitive and robust analytical methods capable of detecting trace levels of contaminants. erasm.org A monitoring program must be carefully planned to ensure that the data obtained is reliable and representative. erasm.org Hyphenated techniques like GC-MS and LC-MS/MS are the preferred tools for environmental monitoring due to their high specificity and sensitivity, allowing for confident identification and quantification of pollutants. unive.it
Computational Chemistry Approaches to Phenicarbazide Systems
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the conformational landscape and time-dependent behavior of molecules.
Experimental data from X-ray crystallography provides the solid-state conformation of 1-phenylsemicarbazide. nih.gov Computational studies build upon this by performing geometry optimizations to find the lowest energy structure in the gas phase or in solution. wordpress.com For example, DFT calculations have been used to determine the optimized geometry of phenicarbazide as a starting point for further analysis. wordpress.com Studies on related semicarbazone derivatives have explored E/Z isomerism around the C=N bond and cis/trans conformational preferences of the amide group, which are relevant considerations for the this compound backbone. researchgate.netcsic.es
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a (Å) | 9.609 |
| b (Å) | 5.0870 |
| c (Å) | 15.923 |
| β (°) | 91.740 |
Data sourced from the Crystallography Open Database via PubChem. nih.gov
Reaction pathway simulations are used to model the step-by-step mechanism of a chemical reaction. These calculations identify intermediates and, crucially, the high-energy transition states that connect them, allowing for the determination of activation energies and reaction rates.
While comprehensive reaction pathway simulations for the synthesis or degradation of this compound are not extensively documented, related computational studies provide insight into potential applications. The DFT study of radical formation in irradiated this compound is a form of reaction analysis, where the calculations helped determine the most likely product from several possibilities. wordpress.com Furthermore, computational investigations into the tautomerism of related semicarbazones, such as the keto-enol equilibrium, model a simple reaction pathway and determine the relative stability of the involved species.
For more complex processes, molecular dynamics (MD) simulations can be employed. For instance, MD simulations have been used to analyze the stability of a related semicarbazide (B1199961) derivative in an aqueous environment, providing insights into its behavior over time. researchgate.net Such an approach could be applied to this compound to understand its interactions with solvent molecules and its structural stability, which is relevant for predicting its behavior in biological or environmental systems.
Conformational Analysis and Molecular Interactions
Chemometrics and Multivariate Analysis in Computational Studies
Chemometrics is an interdisciplinary field that utilizes mathematical and statistical methods to analyze chemical data, enabling researchers to extract meaningful information from complex datasets. In the context of computational chemistry, chemometrics, particularly multivariate analysis, plays a crucial role in understanding relationships between the chemical structure of compounds and their physicochemical properties or biological activities. These techniques are essential for designing optimal experiments, interpreting data from analytical instruments, and building predictive models.
Multivariate analysis involves the simultaneous observation and analysis of more than one statistical variable. For chemical systems like this compound and its derivatives, this can include a wide array of computed molecular descriptors, such as electronic, steric, and hydrophobic parameters. By applying multivariate techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, researchers can identify the key structural features that govern a molecule's behavior.
A significant application of these methods is in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the structural attributes of a group of molecules and their measured biological activity. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. researchgate.net For instance, QSAR studies on various semicarbazone and thiosemicarbazone derivatives—scaffolds structurally related to this compound—have successfully identified key molecular properties influencing their therapeutic potential. ajchem-b.commdpi.comrroij.com
Research on related compounds has demonstrated the power of this approach. For example, in studies of quinolinone-based thiosemicarbazones, QSAR models revealed that van der Waals volume, electron density, and electronegativity were pivotal for anti-tuberculosis activity. nih.gov Similarly, for N'-phenylhydrazides, another class of related compounds, QSAR analysis helped in identifying derivatives with potent antifungal activity against Candida albicans. nih.gov These studies underscore how chemometric and multivariate approaches can elucidate complex structure-activity relationships, providing a rational basis for the targeted design of new therapeutic agents based on the this compound scaffold.
| Compound Series | Analytical Technique | Key Descriptors Identified | Predicted Biological Activity | Reference |
|---|---|---|---|---|
| Quinolinone-based thiosemicarbazones | QSAR | Van der Waals volume, electron density, electronegativity | Antituberculosis | nih.gov |
| N'-Phenylhydrazides | QSAR | Total Activity Index (TAI), Total Susceptibility Index (TSI) | Antifungal (C. albicans) | nih.gov |
| Semicarbazone derivatives | QSAR | Hydrophilicity (LogP) | Antibacterial | nih.gov |
| 1-(4-Fluorophenoxyacetyl)-thio/semicarbazide | Molecular Docking & in silico PK | Lipophilicity, Hydrogen bonding capability | Anticancer (Prostate) | mdpi.com |
Development of Computational Tools and Databases for this compound-Related Chemical Systems
The computational investigation of this compound and its analogues is supported by a wide array of sophisticated software tools and comprehensive chemical databases. These resources are indispensable for modern drug discovery and materials science, enabling researchers to model, simulate, and predict the behavior of chemical systems in silico.
Computational tools in this domain can be broadly categorized. Molecular modeling software, such as that offered by Schrödinger (e.g., Maestro, Desmond, GLIDE), allows for the construction and visualization of molecules, and for performing complex simulations. nih.gov For example, molecular docking tools like AutoDock and GLIDE are used to predict the binding affinity and orientation of a ligand (like a this compound derivative) within the active site of a target protein. nih.goviitbhu.ac.in This is a cornerstone of structure-based drug design. Furthermore, molecular dynamics (MD) simulation software, such as Desmond, is employed to study the dynamic behavior of a molecule over time, providing insights into its stability, conformational changes, and interactions with its environment, such as a solvent or a biological membrane. nih.govresearchgate.net Other tools like Molinspiration and SwissADME are widely used to calculate key physicochemical properties and predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of compounds, which are critical for assessing their drug-likeness. ijpbs.com
Alongside these simulation and analysis tools, chemical databases serve as vast repositories of information. Large-scale public databases like PubChem, ChEMBL, and ZINC are crucial resources. ajchem-b.com PubChem provides comprehensive information on chemical substances, including their structures, properties, and biological activities. nih.gov ChEMBL is a manually curated database of bioactive molecules with drug-like properties, containing a wealth of structure-activity relationship data extracted from medicinal chemistry literature. ontosight.airesearchgate.net The ZINC database offers a vast collection of commercially available compounds ready for virtual screening. These databases allow researchers to search for this compound and related structures, retrieve known biological data, and select compounds for further computational or experimental investigation.
The development of these tools and databases has significantly accelerated research. They facilitate the creation of large chemical libraries for virtual screening, support the rational design of novel compounds with desired properties, and help in prioritizing candidates for synthesis and biological testing, ultimately making the discovery process more efficient and cost-effective. bits-pilani.ac.in
| Tool/Database | Function/Purpose | Relevance to this compound Systems | Reference |
|---|---|---|---|
| Computational Tools | |||
| Schrödinger Suite (Maestro, Desmond, GLIDE) | Molecular modeling, MD simulations, molecular docking | Used to build, simulate, and predict the binding of this compound analogues to biological targets. | nih.gov |
| AutoDock | Molecular docking | Predicts binding modes and affinities of this compound derivatives with proteins. | iitbhu.ac.in |
| Molinspiration | Cheminformatics | Calculates molecular properties (LogP, PSA) and predicts bioactivity scores for drug-likeness assessment. | ijpbs.com |
| SwissADME | ADME prediction | Predicts pharmacokinetic properties of this compound-related compounds. | |
| Databases | |||
| PubChem | Chemical information database | Provides comprehensive data on the structure, properties, and biological activities of this compound. | nih.gov |
| ChEMBL | Bioactive molecule database | Offers curated data on the bioactivity of this compound-like compounds, aiding in SAR studies. | ontosight.airesearchgate.net |
| ZINC | Virtual screening database | Contains millions of commercially available compounds, including semicarbazides, for virtual screening campaigns. | ajchem-b.com |
Coordination Chemistry of Phenicarbazide
Ligand Design and Complex Synthesis
The design of ligands based on phenicarbazide allows for the tuning of electronic and steric properties, influencing the resulting metal complexes. The synthesis of these complexes is typically achieved through straightforward reaction pathways.
This compound as a Ligand in Metal Coordination
This compound acts as a chelating ligand, binding to metal ions through its nitrogen and oxygen or sulfur (in the case of thiosemicarbazide (B42300) derivatives) donor atoms. rroij.com The specific coordination mode can vary, with the ligand acting as a neutral molecule or as a deprotonated anion. This versatility allows for the formation of a wide array of coordination compounds with different structural and electronic features. rsc.org The coordination can lead to the formation of stable chelate rings, enhancing the thermodynamic stability of the resulting complexes. mdpi.com The nature of the metal ion, its oxidation state, and the reaction conditions all play a crucial role in determining the final coordination geometry. wikipedia.org
Synthesis of Metal-Phenicarbazide Complexes
The synthesis of metal-phenicarbazide complexes is generally accomplished by reacting a metal salt with the this compound ligand in a suitable solvent. chemmethod.comajol.info The most common method involves the direct reaction of the metal salt with the ligand in a specific molar ratio, often under reflux to ensure the completion of the reaction. chemmethod.comajol.info The choice of solvent is critical and often depends on the solubility of both the ligand and the metal salt. chemmethod.com Ethanol (B145695) and methanol (B129727) are frequently used solvents for these types of reactions. chemmethod.comajol.info The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration, followed by washing with an appropriate solvent to remove any unreacted starting materials. ajol.info
For instance, complexes have been synthesized by reacting metal salts with a Schiff base derived from this compound in a 1:2 metal-to-ligand molar ratio. chemmethod.com In a typical procedure, the ligand is dissolved in ethanol, and an equivalent amount of a base like KOH may be added, followed by the dropwise addition of the metal salt solution. The mixture is then refluxed for several hours. chemmethod.com The solid complexes are then filtered, washed, and dried. chemmethod.com
Table 1: Synthesis of Metal-Phenicarbazide Complexes
| Metal Ion | Ligand | Molar Ratio (Metal:Ligand) | Solvent | Reaction Condition |
|---|---|---|---|---|
| Co(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |
| Ni(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |
| Cu(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |
| Cr(III) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |
| Mn(II) | Azo-Schiff base of thiosemicarbazide | 1:2 | Ethanol | Reflux for 6 hours |
| Fe(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile (B52724) | Not specified |
| Co(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile | Not specified |
| Ni(II) | Monodentate Schiff base | 1:1 and 1:2 | Acetonitrile | Not specified |
| Sr(II) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |
| Ba(II) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |
| Cr(III) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |
| Fe(III) | 1-phenyl-2-thiourea | 1:2 | Methanol | Reflux at 65°C for 20 mins |
Structural Characterization of this compound Coordination Compounds
A variety of spectroscopic and diffraction techniques are employed to elucidate the structure and coordination environment of this compound complexes.
Spectroscopic Probes for Coordination Environments (e.g., NMR, UV/Vis, EPR, Mössbauer Spectroscopy)
Spectroscopic methods provide valuable insights into the coordination of this compound to metal centers.
¹H NMR Spectroscopy: While not always applicable to paramagnetic complexes, ¹H NMR spectroscopy of diamagnetic complexes can confirm the coordination of the ligand by observing shifts in the proton resonances upon complexation. japsonline.com
UV-Visible Spectroscopy: The electronic spectra of this compound complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. mdpi.com For example, the UV-Vis spectrum of a Co(II) complex showed bands at 300, 355, and 450 nm, which were assigned to intra-ligand transitions and d-d transitions, confirming an octahedral geometry. mdpi.com Similarly, a Ni(II) complex exhibited peaks at 300, 368, 399, and 410 nm, also indicative of an octahedral environment. mdpi.com A Cu(II) complex displayed four peaks at 300, 365, 395, and 425 nm, suggesting a distorted octahedral geometry. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the donor atoms of the ligand involved in coordination. Shifts in the vibrational frequencies of key functional groups, such as C=O, N-H, and C=S (in thiosemicarbazide derivatives), upon complexation provide direct evidence of their involvement in bonding to the metal ion. japsonline.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), EPR spectroscopy provides information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. rroij.com
Mössbauer Spectroscopy: This technique is particularly useful for iron-containing complexes, providing detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus.
X-ray Diffraction Analysis of this compound Complex Structures
Table 2: Crystallographic Data for 1-Phenylsemicarbazide
| Parameter | Value |
|---|---|
| Formula | C₇H₉N₃O |
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| a (Å) | 9.609 |
| b (Å) | 5.0870 |
| c (Å) | 15.923 |
| α (°) | 90 |
| β (°) | 91.740 |
| γ (°) | 90 |
Source: nih.gov
Electronic and Magnetic Properties of this compound Complexes
The electronic and magnetic properties of this compound complexes are a direct consequence of the nature of the metal ion, its oxidation state, and the coordination environment imposed by the ligand. unacademy.comnovapublishers.com
The magnetic properties of transition metal complexes are largely determined by the number of unpaired d-electrons. unacademy.com Complexes with unpaired electrons are paramagnetic, while those with all paired electrons are diamagnetic. unacademy.com The magnetic moment of a complex can be measured experimentally and provides insight into the spin state of the metal ion (high-spin or low-spin). libretexts.org For example, a Co(II) complex with a magnetic moment of 5.10 B.M. and a Ni(II) complex with a magnetic moment of 2.74 B.M. were both confirmed to have octahedral geometries. mdpi.com A Cu(II) complex with a magnetic moment of 1.66 B.M. was suggestive of a distorted octahedral geometry. mdpi.com
The electronic properties are often studied using UV-Visible spectroscopy, which probes the electronic transitions within the complex. novapublishers.com These transitions can be either d-d transitions, which are typically weak, or charge-transfer transitions (ligand-to-metal or metal-to-ligand), which are generally more intense. mdpi.com The energy of these transitions is influenced by the ligand field strength and the geometry of the complex. libretexts.org
Table 3: Magnetic Moments of Selected Metal-Phenicarbazide Derivative Complexes
| Metal Complex | Magnetic Moment (B.M.) | Inferred Geometry |
|---|---|---|
| Co(II) complex | 5.10 | Octahedral |
| Ni(II) complex | 2.74 | Octahedral |
| Cu(II) complex | 1.66 | Distorted Octahedral |
| Cr(III) complex | 2.49 | Octahedral |
| Fe(III) complex 1 | 5.0 | Octahedral |
| Fe(III) complex 2 | 4.8 | Octahedral |
Sources: japsonline.commdpi.com
Kinetics and Mechanisms of this compound Complex Formation
The formation of metal complexes with this compound, like other ligand substitution reactions, is governed by specific kinetic and mechanistic pathways. While detailed kinetic studies focused exclusively on this compound are not extensively documented in the reviewed literature, the general principles of coordination chemistry allow for a description of the likely mechanisms. The reactions of metal complexes are broadly categorized into ligand substitution, ligand conversion, and redox reactions of the central metal. libretexts.org The formation of a this compound complex falls under ligand substitution.
Dissociative (SN1) Mechanism: In this pathway, the rate-determining step is the cleavage of the bond between the metal and a leaving ligand (often a solvent molecule), resulting in a reactive intermediate with a lower coordination number. This intermediate then rapidly reacts with the incoming ligand (this compound). dalalinstitute.com This mechanism is common for octahedral complexes where bond breaking is more favorable than the formation of a seven-coordinate intermediate. dalalinstitute.com The rate of reaction in a dissociative mechanism is primarily dependent on the concentration of the initial complex and is largely independent of the entering ligand's concentration. dalalinstitute.com
Associative (SN2) Mechanism: This mechanism involves the initial formation of a bond between the metal ion and the entering this compound ligand, creating a high-energy intermediate with an expanded coordination number. dalalinstitute.comcbpbu.ac.in The departure of the leaving group then follows. This pathway is characteristic of square planar complexes, such as those of Pt(II), Pd(II), and Ni(II), where the central metal can accommodate an additional ligand to form a five-coordinate trigonal bipyramidal intermediate. libretexts.orgcbpbu.ac.in The reaction rate is dependent on the concentration of both the metal complex and the entering ligand, making it a second-order process. libretexts.orgdalalinstitute.com
Interchange (I) Mechanism: This mechanism is considered a concerted process where the entering ligand begins to bond to the metal center as the leaving ligand bond is broken. There is no distinct intermediate. The interchange mechanism is further divided into dissociative interchange (Id), where bond breaking is more significant in the transition state, and associative interchange (Ia), where bond formation is more advanced.
For many first-row transition metals in an octahedral geometry, ligand substitution reactions, including complex formation with ligands like this compound, are generally considered to proceed via a dissociative interchange (Id) mechanism. The lability (the rate at which ligands are exchanged) of metal aqua ions generally follows the order: Mn(II) > Fe(II) > Co(II) > Ni(II) > Cu(II). libretexts.org This trend is influenced by factors like ionic radius and ligand field stabilization energy.
Catalytic Applications Involving Phenicarbazide and Its Derivatives
Catalyst Design and Optimization
Nanostructured Catalysts in Phenicarbazide Applications
The intersection of this compound derivatives and nanotechnology offers promising avenues for creating advanced catalysts. Metal complexes featuring imine ligands, such as semicarbazones, have been identified as excellent precursors for the synthesis of metal or metal chalcogenide nanoparticles. nih.govnih.gov These nanostructured materials are of great interest in heterogeneous catalysis because they provide a high surface area and can be designed for enhanced activity and selectivity. nih.gov
A key application involves the in situ formation of catalytically active nanoparticles from a homogeneous precursor complex. For instance, cyclopalladated complexes with semicarbazone ligands have been used as catalyst precursors in Suzuki-Miyaura coupling reactions. acs.org Under the reaction conditions, these complexes can decompose to form palladium nanoparticles, which have been identified as the potentially active catalytic species. acs.org This approach combines the easy handling of a stable molecular complex with the high activity of a heterogeneous nanocatalyst. The synthesis of such nanostructured catalysts can be influenced by various methods, including the use of organic structure-directing agents to control the size, shape, and composition of the resulting nanoparticles. rsc.org The semicarbazone ligand, derived from a this compound backbone, can serve this directing role, guiding the assembly of the metal centers into a functional nanostructure. nih.govrsc.org
Development of New Catalytic Materials
The development of new catalytic materials based on this compound revolves around its derivatives' ability to act as versatile ligands for a wide array of transition metals. Semicarbazones and their sulphur-containing analogues, thiosemicarbazones, can coordinate with metals as neutral molecules or as deprotonated anions, adopting various coordination modes, including bidentate and tridentate forms. core.ac.ukpnrjournal.com This flexibility allows for the synthesis of numerous metal complexes with tailored electronic and steric properties. scielo.org.mx
Researchers have successfully synthesized and characterized complexes of palladium, nickel, copper, and ruthenium with ligands derived from semicarbazide (B1199961) and thiosemicarbazide (B42300). rroij.commdpi.comresearchgate.net For example, a binuclear Pd(II) complex has been created where a salicylaldehyde (B1680747) semicarbazone ligand acts as a tridentate donor to one palladium center and a monodentate donor to another. researchgate.net Similarly, square-planar nickel complexes with thiosemicarbazone ligands derived from 4-phenyl-3-thiosemicarbazide have been developed and structurally confirmed via X-ray diffraction. mdpi.com The resulting complexes often exhibit distinct geometries, such as octahedral or square-planar, which influence their catalytic activity. researchgate.netresearchgate.net The stability and activity of these materials make them attractive alternatives to traditional catalysts, particularly for reactions requiring phosphane-free conditions. mdpi.com
Table 1: Examples of New Catalytic Materials from Semicarbazone Derivatives
| Metal Center | Ligand Type | Coordination/Geometry | Source |
|---|---|---|---|
| Palladium (II) | Salicylaldehyde Semicarbazone | Binuclear, Tridentate & Monodentate, Distorted Square-Planar | researchgate.net |
| Nickel (II) | 3-Nitrobenzaldehyde Semicarbazone | Mononuclear, Octahedral | researchgate.net |
| Copper (II) | 3-Nitrobenzaldehyde Semicarbazone | Mononuclear, Octahedral | researchgate.net |
| Ruthenium (III) | Phenoxy-imine Ligand | Mononuclear, Octahedral | researchgate.net |
| Nickel (II) | 4-phenyl-3-thiosemicarbazide derivative | Square-Planar | mdpi.com |
Catalytic Mechanisms and Kinetics
The catalytic mechanisms for reactions employing this compound-derived complexes are dictated by the specific reaction and the metal center involved. For many cross-coupling reactions catalyzed by palladium-semicarbazone complexes, the process is believed to follow the general mechanism of oxidative addition, transmetalation, and reductive elimination. However, a significant mechanistic aspect is the potential for the molecular complex to serve as a precursor to catalytically active nanoparticles. acs.org In such cases, the true catalyst is heterogeneous, and the reaction kinetics would be governed by surface reaction phenomena.
In other systems, the discrete molecular complex is the active catalyst. For instance, in the catalytic oxidation of substrates, the mechanism involves the activation of the substrate by the metal center of the complex. researchgate.net The ligand's structure plays a crucial role by modulating the electronic properties of the metal, thereby influencing its reactivity. mdpi.com Chiral salen-type complexes, which are structurally related to Schiff base derivatives of semicarbazones, are used in asymmetric catalysis. The proposed mechanism involves the formation of a bimetallic derivative where an alkali metal ion is chelated by the ligand's oxygen atoms, while the substrate coordinates to both the transition metal and the alkali ion, creating a rigid chiral environment for the reaction. mdpi.com
Kinetic studies are essential for understanding catalyst efficiency. While specific kinetic data for this compound-derived catalysts are not extensively reported, analogous systems provide insight. For example, in the oxidation of catechol catalyzed by in situ formed copper-pyrazole ligand complexes, the reaction kinetics were found to depend on the ligand and metal salt concentration, with Michaelis-Menten parameters being determined. mdpi.com
Table 2: Kinetic Data for an Analogous Cu(II)-Ligand Catalyzed Oxidation (Data for the oxidation of catechol catalyzed by an L2/Cu(CH3COO)2 complex in methanol)
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Vmax | 41.67 | µmol L⁻¹ min⁻¹ |
| Km | 0.02 | mol L⁻¹ |
Source: mdpi.com. This data is for a pyrazole-based ligand system and serves as an example of kinetic analysis applicable to this compound-derived catalysts.
Applications in Organic Synthesis and Industrial Chemical Processes
Complexes derived from this compound analogues have found broad application as catalysts in a variety of important organic transformations, highlighting their potential in both laboratory-scale synthesis and industrial processes. nih.govaithor.com
A major area of application is in carbon-carbon bond formation. Palladium and nickel complexes with thiosemicarbazone ligands have proven to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgmdpi.com These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, palladium complexes with β-D-glucopyranosyl-thiosemicarbazone ligands catalyze the Suzuki reaction between aryl bromides and phenylboronic acid. mdpi.com Similarly, palladium-semicarbazone complexes are active in the Suzuki homocoupling of arylboronic acids. researchgate.net
Another significant application is in oxidation catalysis. Ruthenium(III) complexes with phenoxy-imine ligands have shown high catalytic activity in the oxidation of cyclohexane (B81311) and the epoxidation of cyclohexene. researchgate.net Furthermore, copper(II) complexes with Schiff-base ligands are used to catalyze Claisen-Schmidt condensation reactions for the synthesis of chalcones, achieving high yields. mdpi.com In the realm of asymmetric synthesis, chiral copper(II) and nickel(II) salen complexes catalyze the Cα-alkylation of amino acid derivatives, producing α,α-disubstituted amino acids with high enantiomeric excess. mdpi.com These applications demonstrate the versatility of these catalytic systems in producing valuable chemical products.
Table 3: Selected Applications of this compound-Analogous Catalysts in Organic Synthesis
| Reaction Type | Catalyst | Substrates | Yield/Efficiency | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(II)-thiosemicarbazone complex | Aryl bromides, Phenylboronic acid | Good to excellent conversions | mdpi.com |
| Heck Reaction | Pd(II)-bis-thiosemicarbazone complex | Iodobenzene, Styrene | Active catalyst | mdpi.com |
| Suzuki Homocoupling | Pd(II)-semicarbazone complex | Arylboronic acids | Moderate to excellent yields | researchgate.net |
| Cyclohexane Oxidation | Ru(III)-phenoxy-imine complex | Cyclohexane, H₂O₂ | High product formation | researchgate.net |
| Claisen-Schmidt Condensation | Cu(II)-Schiff base complex | Aldehydes, Acetophenone | >90% yield | mdpi.com |
| Asymmetric Cα-alkylation | Chiral Cu(II)-salen complex | Alanine ester Schiff base, Benzyl bromide | 66–98% ee | mdpi.com |
Supramolecular Chemistry and Materials Science with Phenicarbazide Building Blocks
Molecular Recognition and Self-Assembly of Phenicarbazide Systems
Molecular recognition and self-assembly are fundamental concepts in supramolecular chemistry, describing the specific binding of molecules (recognition) and their spontaneous organization into ordered structures (assembly). wikipedia.orgrsc.org The processes are driven by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking. sioc-journal.cnwikipedia.org The functional groups within this compound—specifically the amide (N-H and C=O) and hydrazine (B178648) groups—are excellent candidates for forming strong, directional hydrogen bonds. The phenyl group allows for π-π stacking interactions. This combination enables this compound to participate in the self-assembly of intricate supramolecular structures. sioc-journal.cn
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org The host typically features a cavity or binding site that is structurally and electronically complementary to the guest. beilstein-journals.orgthno.org While this compound itself is a small molecule unlikely to act as a host for anything other than small ions, it can be incorporated into larger macrocyclic or cage-like host structures.
The reactivity of this compound allows it to be used as an intermediate in the synthesis of more complex molecules that could serve as hosts. wikipedia.orgontosight.ai For instance, the hydrazine and amide functionalities can be modified to build larger frameworks. In such systems, the this compound unit could contribute to guest binding through:
Hydrogen Bonding: The N-H protons and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, to bind with complementary guest molecules.
π-Interactions: The phenyl ring can engage in π-π stacking with aromatic guests or in cation-π interactions.
The table below illustrates the potential interactions of this compound's functional groups in a hypothetical host-guest system.
| Functional Group of this compound | Potential Non-Covalent Interaction | Potential Guest Type |
| Phenyl Group | π-π Stacking, Hydrophobic | Aromatic molecules, Anions |
| Hydrazine Group (N-H) | Hydrogen Bond Donor | Anions, Neutral molecules with H-bond acceptors |
| Amide Group (C=O) | Hydrogen Bond Acceptor | Cations, Neutral molecules with H-bond donors |
| Amide Group (N-H) | Hydrogen Bond Donor | Anions, Neutral molecules with H-bond acceptors |
Supramolecular architectures are well-defined structures formed through the self-assembly of molecular components. tue.nl The design of these architectures relies on programming the building blocks with specific recognition motifs that direct their assembly into desired forms like spheres, rods, or sheets. unistra.frusf.edu Coordination-driven self-assembly, which uses metal-ligand bonds, is a powerful method for constructing discrete metallo-supramolecular structures. nih.gov
Host-Guest Chemistry
Integration into Nanoscale Materials
The transition from molecular-level assembly to the creation of functional materials often involves integration into the nanoscale (1-100 nm). uchicago.edu Nanomaterials exhibit unique properties due to their high surface-area-to-volume ratio and quantum effects. uchicago.eduresearchgate.net this compound can be used as a precursor or a functionalizing agent in the synthesis of such materials.
The synthesis of functional nanomaterials can be achieved through various "green" and biocompatible methods, including the use of microorganisms or plant extracts. nih.govscielo.org.mxfrontiersin.org In many chemical synthesis routes, organic molecules are used to direct the growth, stabilize the resulting nanoparticles, and impart specific functionality. researchgate.net
Given its functional groups, this compound could serve multiple roles in nanoparticle synthesis:
Reducing Agent: Hydrazine derivatives are known reducing agents and could be used to reduce metal salts to form metallic nanoparticles.
Capping Agent: The molecule can adsorb onto the surface of a growing nanoparticle, preventing aggregation and controlling the final size and shape. The phenyl group would offer steric stabilization, while the hydrazinecarboxamide group could bind to the particle surface.
Functionalization: By attaching to the nanoparticle surface, this compound can introduce new chemical functionalities, for instance, providing sites for further reactions or for sensing applications. ontosight.ai
The table below outlines potential roles for this compound in the synthesis of different types of nanomaterials.
| Nanomaterial Type | Potential Role of this compound | Resulting Functionality |
| Metal Nanoparticles (e.g., Au, Ag) | Reducing and Capping Agent | Stability in solution, sites for further conjugation |
| Metal Oxide Nanoparticles (e.g., ZnO, TiO2) | Surface Modifier/Functionalizing Agent | Enhanced catalytic activity, improved dispersibility |
| Quantum Dots (e.g., CdS) | Ligand for Surface Passivation | Improved photoluminescence, biocompatibility |
Porous molecular materials, such as Metal-Organic Frameworks (MOFs), are crystalline compounds consisting of metal ions or clusters connected by organic ligands, often called linkers. wikipedia.orgprometheanparticles.co.uk This results in a highly porous structure with vast internal surface areas. prometheanparticles.co.uk These materials are distinct from other porous materials like zeolites due to the tunability of their pore size and chemical functionality, which is determined by the choice of metal and organic linker. wikipedia.orgrsc.org
This compound itself is a monotopic ligand and cannot form an extended framework. However, it serves as an excellent parent structure for designing multitopic linkers suitable for MOF synthesis. By synthesizing derivatives where, for example, two this compound units are linked together, one could create a ditopic ligand. The nitrogen and oxygen atoms of the hydrazinecarboxamide groups could coordinate with metal centers (the secondary building units, or SBUs), while the distance and geometry between these binding sites would dictate the topology of the resulting framework. wikipedia.orgmdpi.com
The incorporation of the this compound moiety into a MOF linker could introduce specific functional sites within the pores. rsc.org The amide and hydrazine groups could serve as hydrogen-bonding sites, enhancing the selective adsorption of certain gas molecules like carbon dioxide or acting as catalytic centers. mdpi.comrsc.org While MOFs are built on strong coordinative bonds, other porous molecular materials can be assembled through weaker interactions like hydrogen bonds or π-π stacking, a domain where this compound's inherent properties would be highly applicable. um.edu.mocecam.org
Functional Nanomaterials Synthesis
Applications in Advanced Materials
Advanced materials are designed to exhibit superior performance or unique properties. phoenix-vp.com The integration of well-designed molecular building blocks is a key strategy in creating these materials. While this compound is a simple compound, its derivatives have potential applications in various advanced materials. For example, its use has been noted in compositions for enhancing the absorption of active ingredients in pharmaceutical preparations and in materials designed for bioadhesion control. google.comgoogle.com
The supramolecular assemblies and nanomaterials derived from this compound could find use in several areas:
Sensors: Nanoparticles functionalized with this compound derivatives could be used for the colorimetric detection of metal ions, as the carbazide moiety is known to form colored complexes. ontosight.ai
Catalysis: MOFs incorporating this compound-based linkers could act as heterogeneous catalysts, with the functional groups in the pores serving as active sites. rsc.org
Water Purification: Porous frameworks can be used for the selective adsorption and removal of pollutants from water. researchgate.net The hydrogen-bonding capabilities of the this compound unit could be exploited to capture specific contaminants.
The development of advanced materials from this compound building blocks remains a nascent field, but the chemical versatility of the molecule suggests a rich area for future research and innovation. phoenix-vp.com
Bioimaging Applications
The intrinsic properties of this compound and its derivatives, particularly their ability to engage in hydrogen bonding and coordinate with metal ions, suggest their potential as platforms for the development of fluorescent probes for bioimaging. While direct applications of this compound in bioimaging are not extensively documented, the broader class of semicarbazides and related structures have been successfully employed in the design of fluorescent sensors for various biological analytes.
Fluorescent probes are indispensable tools in biology and medicine for visualizing and tracking biological processes in real-time. rsc.orgrsc.org These probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific target molecule, such as a metal ion or a reactive oxygen species. rsc.org The design of such probes often involves incorporating a fluorophore—a molecule that can emit light upon excitation—with a recognition site that selectively binds to the target analyte. rsc.org
Derivatives of semicarbazide (B1199961) can be functionalized with various fluorophores to create sophisticated bioimaging agents. For instance, pyrene-based derivatives are widely utilized as fluorescent probes due to their strong fluorescence emission, low cytotoxicity, and excellent cell permeability. rsc.org Similarly, fluorescein (B123965) and its derivatives are another class of luminescent materials with good photophysical stability that have been incorporated into probes for detecting metal ions like copper in cellular environments. mdpi.com The synthesis of a novel fluorescein-based probe, A5, demonstrated high selectivity and sensitivity for Cu2+ ions, enabling bioimaging of this important trace element in cells. mdpi.com
The development of probes for near-infrared (NIR) bioimaging is particularly desirable due to the deeper tissue penetration of NIR light. nih.gov While classical rhodamine dyes have been a popular platform for fluorescent probes, their application is limited by their absorption and emission wavelengths below 600 nm. nih.gov To address this, researchers have developed rhodamine analogs with longer wavelengths, such as the Changsha (CS) NIR dyes. nih.gov These have been further modified to create probes for imaging biologically important species like hypochlorous acid in living cells. nih.gov
Furthermore, aggregation-induced emission (AIE) is a phenomenon exploited in bioimaging where certain molecules become highly fluorescent upon aggregation. sioc-journal.cn This property is advantageous for developing probes that can light up in specific cellular compartments or in response to changes in the cellular environment. sioc-journal.cn Triphenylimidazole derivatives, for example, have been shown to exhibit AIE and have been successfully used for cell staining and bioimaging. sioc-journal.cn
The table below summarizes examples of fluorescent probes based on various derivatives, illustrating the potential for developing similar systems using a this compound scaffold.
| Probe Type | Target Analyte | Application |
| Fluorescein-based probe (A5) | Cu2+ | Bioimaging in cells |
| Pyrene-based probes | Various | Live cell imaging |
| Rhodamine analog (CS NIR dye) | Hypochlorous Acid | NIR bioimaging in cells |
| Triphenylimidazole derivatives | - | Cell staining and bioimaging |
Sensors and Detection Systems
The structural characteristics of this compound make it a promising candidate for the development of chemical sensors. azosensors.com The presence of nitrogen and oxygen atoms provides potential coordination sites for metal ions, while the aromatic ring can be modified to tune its electronic and photophysical properties. azosensors.comnih.gov Although specific sensors based on this compound are not widely reported, the broader family of semicarbazides and related compounds have been utilized in various sensing applications. nih.govmdpi.com
Chemical sensors are devices that transform chemical information into a measurable signal. azosensors.com They typically consist of a sensing element that interacts with the target analyte and a transducer that converts this interaction into an electrical, optical, or other type of signal. azosensors.com The selectivity and sensitivity of a sensor are largely determined by the properties of the sensing material. azosensors.com
Semicarbazide derivatives have been shown to form organogels that can act as templates for the mineralization of inorganic nanoparticles. rwth-aachen.de These hybrid materials have potential applications in electronic devices and as catalysts, which are related to sensing technologies. rwth-aachen.de The ability of semicarbazides to self-assemble into supramolecular structures through hydrogen bonding is a key feature that can be exploited in the design of novel sensor platforms. rwth-aachen.de
In the realm of metal ion detection, various organic molecules with structural similarities to this compound have been employed as chemosensors. For instance, Schiff base derivatives have been synthesized to detect cadmium ions (Cd2+) colorimetrically in aqueous solutions. tubitak.gov.tr These sensors exhibit a distinct color change upon binding with Cd2+, allowing for visual detection. tubitak.gov.tr Similarly, phenothiazine-based fluorescent probes have been developed for the sensitive and selective detection of hydrazine in environmental and biological samples. nih.gov
The detection of anions, such as chloride, is another important area of sensor development due to their roles in biological and environmental systems. rsc.org Metal complex-based probes have been designed to detect chloride ions with high selectivity and sensitivity, with detection limits reaching the nanomolar range. rsc.org These probes utilize various interactions, including metal coordination and hydrogen bonding, to bind to the chloride ion. rsc.org
The following table provides an overview of different types of chemical sensors based on derivatives related to this compound.
| Sensor Type | Target Analyte | Sensing Principle |
| Schiff base derivative | Cd2+ | Colorimetric |
| Phenothiazine-based probe | Hydrazine | Fluorescence |
| Metal complex-based probe | Chloride ion | Luminescence, UV-vis |
| Semicarbazide organogels | Inorganic nanoparticles | Template for mineralization |
Energy-Related Materials
While direct applications of this compound in energy-related materials are not well-documented, the structural motifs present in this compound and its derivatives are relevant to several areas of energy storage and conversion. nih.gov The development of advanced materials is crucial for next-generation energy technologies, including solar cells and batteries. rsc.orgpnnl.gov
In the field of solar energy, dye-sensitized solar cells (DSSCs) have emerged as a promising low-cost alternative to conventional silicon-based photovoltaics. researchgate.netrsc.org The efficiency of DSSCs is highly dependent on the properties of the organic dye used as a sensitizer. researchgate.net Phenothiazine (B1677639) derivatives have been successfully employed as chromophores in DSSCs, achieving solar energy-to-electricity conversion efficiencies of up to 5.5%. rsc.org The phenothiazine core acts as a strong electron donor, which is a desirable characteristic for a DSSC dye. researchgate.net
Non-fullerene acceptors (NFAs) are another class of organic materials that are being actively researched for use in organic solar cells. ossila.com These molecules offer greater flexibility in molecular design compared to traditional fullerene-based acceptors, allowing for the tuning of their electronic and optical properties. ossila.com Highly conjugated structures, such as those based on benzothiadiazole (BT) and perylene (B46583) diimide (PDI), are commonly used as NFAs. ossila.com
In the area of energy storage, lignin-derived carbon materials have attracted attention as electrode materials for supercapacitors and lithium-ion batteries. nih.gov The thermochemical conversion of lignin, a complex polymer rich in aromatic rings, can produce carbon materials with desirable properties for energy storage, such as high surface area and porosity. nih.gov The introduction of heteroatoms, such as nitrogen and oxygen, into the carbon structure can enhance the electrochemical performance by providing pseudocapacitance. nih.gov
The development of materials for thermochemical energy storage (TCES) is another emerging field. sintef.com TCES systems offer the potential for high energy density and long-term storage of heat. sintef.com The design of new materials with suitable thermodynamic and kinetic properties is a key challenge in this area. sintef.com
The table below summarizes some examples of energy-related materials with structural features that could potentially be incorporated into this compound-based systems.
| Material Type | Application | Key Features |
| Phenothiazine derivatives | Dye-sensitized solar cells | Strong electron donor, high conversion efficiency |
| Non-fullerene acceptors | Organic solar cells | Tunable electronic and optical properties |
| Lignin-derived carbon | Supercapacitors, batteries | High surface area, heteroatom doping |
| Thermochemical materials | Thermal energy storage | High energy density, long-term storage |
Environmental Remediation Materials
The remediation of environmental contaminants, such as heavy metals and organic pollutants, is a critical area of research. crccare.comresearchgate.net While there is no specific information on the use of this compound for environmental remediation, its chemical structure suggests potential for the development of materials for this purpose. The presence of functional groups capable of binding to metal ions and the potential to be incorporated into polymeric structures are desirable features for remediation materials. mdpi.comekb.eg
Adsorption is a widely used technique for the removal of heavy metals from wastewater. frontiersin.org Various low-cost adsorbents derived from agricultural waste, industrial byproducts, and natural materials have been investigated for this purpose. ekb.egfrontiersin.org For example, food wastes such as bone chars, biosorbents, and chitin (B13524) and chitosan (B1678972) derivatives have shown promise for the removal of heavy metals. frontiersin.org The effectiveness of these materials is often attributed to the presence of functional groups like hydroxyl, carboxyl, and amino groups, which can chelate with metal ions.
The modification of materials to enhance their adsorption capacity is a common strategy. ekb.eg For instance, polyurethane foam has been modified with a dithiocarbamate (B8719985) derivative to improve its ability to adsorb heavy metals such as zinc, iron, copper, and lead. ekb.eg Similarly, geopolymers, which are porous materials with a large surface area, have been shown to be effective adsorbents for heavy metals like lead, copper, cadmium, and zinc. mdpi.com
Phytoremediation is an emerging environmental remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. umass.edu This approach is considered to be cost-effective and environmentally friendly. umass.edu The development of genetically modified plants with enhanced ability to accumulate heavy metals is an active area of research. umass.edu
The table below provides examples of materials and techniques used for environmental remediation, highlighting the types of functionalities that could be incorporated into this compound-based systems.
| Remediation Material/Technique | Target Contaminant | Mechanism |
| Food waste-derived adsorbents | Heavy metals | Adsorption, chelation |
| Modified polyurethane foam | Heavy metals | Adsorption |
| Geopolymers | Heavy metals | Adsorption |
| Phytoremediation | Heavy metals, organic pollutants | Phytoextraction, phytodegradation |
Biological Interactions and Toxicological Mechanisms of Phenicarbazide
Interaction with Biological Systems
The interaction of phenicarbazide with biological systems can be understood by examining the known activities of its structural components, phenylhydrazine (B124118) and semicarbazide (B1199961), as direct research on the parent molecule is limited.
Specific molecular targets of this compound have not been extensively documented. However, the mechanisms of its structural relatives provide strong indications of its potential interactions. The phenylhydrazine moiety is known to interact with critical biomolecules, primarily through oxidative processes. Evidence suggests that phenylhydrazine engages with hemoglobin and cytochrome P-450 in oxidation reactions, which results in the generation of damaging free radicals. who.int This oxidative cascade leads to the conversion of oxyhemoglobin to methemoglobin and the eventual formation of denatured hemoglobin precipitates known as Heinz bodies. cibtech.orgresearchgate.net Furthermore, this process can trigger the peroxidation of lipids within the membranes of red blood cells. cibtech.orgresearchgate.net
The semicarbazide portion of the molecule also has known biological interactions. Studies on semicarbazide indicate it can be metabolized by cytochrome P-450 enzymes, which may lead to the formation of hazardous products like formaldehyde (B43269) and nitric oxide. scispace.com Semicarbazide is also a known inhibitor of several enzymes, including semicarbazide-sensitive amine oxidase (SSAO), lysyl oxidase, and glutamate (B1630785) decarboxylase (GAD). researchgate.net Inhibition of GAD can affect the levels of the neurotransmitter gamma-aminobutyric acid (GABA). epa.gov Additionally, in vitro studies have shown that semicarbazide can bind to cytosine residues in both DNA and RNA and may exhibit anti-estrogenic activity by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist. researchgate.netnih.gov
The molecular interactions of this compound's components translate into distinct effects at the cellular and subcellular levels. The primary cellular effect associated with the phenylhydrazine group is hematotoxicity, characterized by the destruction (hemolysis) of red blood cells. who.intcibtech.org This is a direct consequence of the oxidative stress induced within the erythrocytes. researchgate.net At the subcellular level, phenylhydrazine has been reported to cause single-stranded DNA damage in the liver and lung cells of mice, likely through the action of free radicals. cibtech.orgresearchgate.net
The semicarbazide moiety is associated with neurotoxicity, capable of inducing convulsions in animal models, an effect linked to its inhibition of GABA synthesis in neuronal cells. epa.gov It has also been observed to cause damage to testicular tissue and induce oxidative stress systemically. researchgate.netfrontiersin.org
Molecular Interactions with Biomolecules
Carcinogenicity and Mutagenicity Studies of this compound
The potential for this compound to cause long-term toxicity, such as cancer and genetic mutations, has been a subject of investigation.
Carcinogenicity studies on this compound have been conducted in animal models. According to a 1976 report by the International Agency for Research on Cancer (IARC), this compound was found to be carcinogenic in mice following oral administration. wikipedia.org This was the only species and route of administration reported. The study observed the development of lung tumors as well as vascular tumors in the liver (angiomas and angiosarcomas). wikipedia.org
| Animal Model | Route of Administration | Observed Tumors | Reference |
|---|---|---|---|
| Mice | Oral | Lung tumors, Liver angiomas and angiosarcomas | wikipedia.org |
Based on available data, international agencies have classified the carcinogenic potential of this compound. The International Agency for Research on Cancer (IARC) has classified this compound in Group 3: Not classifiable as to its carcinogenicity to humans . itcilo.org This classification, first made in 1976 and re-evaluated in 1987, indicates that the evidence of carcinogenicity in humans is inadequate. itcilo.org
In contrast, under the European Chemicals Agency's (ECHA) Classification and Labelling (C&L) Inventory, some notifications classify this compound as Carcinogenicity Category 2 , with the hazard statement H351: "Suspected of causing cancer". fishersci.fithermofisher.com
| Agency | Classification | Description | Reference |
|---|---|---|---|
| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans. | itcilo.org |
| ECHA (C&L Inventory) | Category 2 (H351) | Suspected of causing cancer (based on some notifications). | fishersci.fithermofisher.com |
Experimental Animal Models and Observations
Mechanisms of Toxicity and Biological Activity
The toxicological mechanisms of this compound appear to be multifaceted, stemming from its dual chemical nature. The primary mechanism of toxicity is likely driven by the phenylhydrazine moiety, which induces potent oxidative stress. who.intresearchgate.net This leads to hematotoxicity, specifically hemolytic anemia, which was a significant adverse effect that led to its withdrawal from the market as a therapeutic agent. way2drug.com
The carcinogenicity observed in mice, particularly the formation of liver and lung tumors, may be a consequence of the genotoxic potential of this compound's metabolites or the chronic cellular damage and proliferation induced by oxidative stress. wikipedia.orgcibtech.orgresearchgate.net The semicarbazide component contributes to the toxicity profile through the inhibition of crucial enzymes, potentially leading to neurological effects and endocrine disruption. researchgate.net
The compound's documented biological activities as an analgesic and antipyretic suggest interactions with the central nervous system or inflammatory pathways. medkoo.comwikipedia.org These effects could be related to the mechanisms identified for semicarbazide, such as the modulation of GABAergic systems or antagonism of NMDA receptors. researchgate.netepa.gov
Influence on Biological Pathways
Detailed research on the specific biological pathways influenced by this compound is limited. Historically, it was investigated for its properties as an analgesic and antipyretic, suggesting it may interact with pathways involved in pain and fever regulation. wikipedia.org However, the explicit molecular targets and the mechanism of action within these pathways are not well-documented.
Biological pathways are complex networks of causally connected molecular functions that achieve specific outcomes. nih.gov Perturbations in these pathways, for instance by the introduction of a chemical compound, can lead to a variety of cellular responses. nih.gov The study of how chemicals like this compound interact with these networks is essential for understanding their full biological and toxicological profile. For many exogenous chemicals, interactions can involve metabolic pathways, where the compound is altered by cellular enzymes, or signaling pathways, where the compound might mimic or block the action of endogenous molecules. nih.govnih.gov Without specific studies on this compound, its influence on key cellular pathways, such as those related to metabolism, inflammation, or cell cycle control, remains an area requiring further research.
Risk Assessment and Environmental Health Implications
Risk assessment for a chemical like this compound is a systematic process to estimate the nature and probability of adverse health effects in humans who may be exposed. epa.govtaylorfrancis.com This process generally involves four key steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.govwho.int
Hazard Identification: The primary health hazard identified for this compound is its carcinogenicity in mice. inchem.org The International Agency for Research on Cancer (IARC) has evaluated this compound based on available data. nih.gov
Table 2: IARC Carcinogen Classification for this compound
| Agency | Classification | Description | Source |
| IARC | Group 3 | Not classifiable as to its carcinogenicity to humans. | nih.govwho.int |
This classification reflects that while there is evidence of carcinogenicity in experimental animals, there were no human case reports or epidemiological studies available to the IARC Working Group to assess its effect in humans. inchem.orgresearchgate.net
Dose-Response and Exposure Assessment: Dose-response assessment would determine the relationship between the amount of exposure and the incidence of health effects. Exposure assessment evaluates the potential for human contact with the substance. This compound is a crystalline solid that is practically insoluble in water. wikipedia.org As an intermediate in chemical syntheses, exposure could potentially occur in occupational settings. wikipedia.org Its environmental fate, persistence, and potential for bioaccumulation are not well-documented, which are critical factors for assessing broader environmental health risks. fishersci.comrsc.org
The environmental health implications of chemical compounds are a significant concern. frontiersin.orgmdpi.com The release of industrial chemicals into the environment can pose threats to various organisms and ecosystems. mdpi.com Understanding the environmental fate—how a chemical moves and breaks down in the air, water, and soil—is crucial for a complete risk assessment. rsc.orgsintef.no Given the limited specific data on the environmental persistence and ecotoxicity of this compound, a comprehensive assessment of its environmental health implications is challenging. fishersci.com
Table 3: Summary of Risk Assessment Data for this compound
| Assessment Component | Finding | Source |
| Human Data | No case reports or epidemiological studies were available. | inchem.org |
| Animal Data | Carcinogenic in mice (oral administration), causing lung and liver tumors. | inchem.org |
| IARC Classification | Group 3: Not classifiable as to its carcinogenicity to humans. | nih.govwho.int |
| Physical Properties | Crystalline, beige solid; practically insoluble in water. | wikipedia.org |
Future Directions and Emerging Research Avenues for Phenicarbazide
Advanced Synthesis and Process Intensification
The traditional synthesis of phenicarbazide, or 1-phenylsemicarbazide, involves the reaction of phenylhydrazine (B124118) with urea (B33335). acs.org While effective, modern chemical research is pushing towards more efficient, controlled, and intensified manufacturing processes.
A key advanced application of this compound is its use as a "protected" form of phenylhydrazine in regiocontrolled synthesis. researchgate.netacs.org In the creation of substituted pyrazoles, for example, using this compound as the starting material selectively yields 1,3-regioisomers, whereas using arylhydrazine hydrochlorides produces the 1,5-regioisomer. acs.org This demonstrates a sophisticated synthetic strategy where this compound acts as a crucial intermediate for achieving high selectivity.
Future synthesis is poised to benefit from process intensification technologies. The combination of microwave-assisted synthesis with flow chemistry represents a significant leap forward for producing compounds containing the 1-phenylsemicarbazide substructure. researchgate.net These methods offer substantial improvements over traditional batch processing, as detailed in the table below.
| Technology | Principle | Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions directly and efficiently. | Rapid reaction times, increased yields, improved purity, reduced side reactions. researchgate.net |
| Flow Chemistry | Reactions are performed in a continuously flowing stream in a reactor. | Enhanced safety, superior heat and mass transfer, easy scalability, potential for automation and integration of processes. researchgate.net |
Furthermore, isocyanate-free synthetic routes are an important area for development. Traditional methods for creating semicarbazide (B1199961) adducts often use highly reactive and hazardous isocyanates. acs.org An advanced, greener approach involves using activated carbamates as synthetic equivalents to isocyanates, improving the safety profile of the synthesis. acs.org
Novel Analytical Methodologies and Sensor Development
The development of new analytical techniques for this compound is crucial for quality control and for exploring its applications. While standard techniques apply, research into novel sensor systems based on this compound derivatives is a promising future direction.
A significant emerging application is the use of this compound derivatives as ionophores in potentiometric sensors for heavy metal detection. researchgate.net Research has demonstrated that solvent polymeric membrane electrodes incorporating 1-phenylsemicarbazide and its derivatives can function as selective sensors for lead ions (Pb²⁺) in solution. researchgate.net These sensors operate based on the ability of the this compound derivative to selectively bind with the metal ion within the PVC membrane matrix, generating a measurable electrical potential. The performance of these sensors highlights a key area for future development in environmental monitoring and analytical chemistry.
Table 2: Performance of Phenylsemicarbazide-Based Potentiometric Sensors for Pb²⁺ Detection Data derived from studies on phenylsemicarbazide derivatives.
| Ionophore | Nernstian Slope (mV/decade) | Detection Limit (M) |
| 1-Phenylsemicarbazide (1PSC) | N/A | N/A |
| 4-Phenylsemicarbazide (4-PSC) | N/A | N/A |
| 1,4-Diphenylsemicarbazide (1,4-DPSC) | Revealed Nernstian response | 1.0 × 10⁻⁴ (inner filling solution conc.) |
Note: Specific performance metrics for 1PSC and 4-PSC were not detailed in the available abstract but were part of the feasibility study. researchgate.net
Additionally, the intrinsic spectroscopic properties of this compound are a factor in certain analytical settings. For instance, its absorption in the far UV spectrum necessitates the use of alternative monitoring techniques, such as those other than far UV circular dichroism, when studying its interaction with proteins via thermal melts. escholarship.org This characteristic could be harnessed for developing specific UV-Vis based quantification methods.
Predictive Modeling and Machine Learning in this compound Chemical Research
Computational chemistry, including predictive modeling and machine learning, is set to revolutionize how this compound and its derivatives are studied. These in silico techniques offer a path to rapidly screen for potential applications, understand reaction mechanisms, and predict properties, thereby accelerating the discovery process.
A key research avenue is the use of molecular modeling to explore the biological potential of this compound derivatives. Studies have employed methods like molecular docking and molecular dynamics simulations to investigate Schiff bases derived from 1-phenylsemicarbazide as potential inhibitors for enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are targets in Alzheimer's disease research. researchgate.net These models predict how the molecules bind to the active sites of enzymes, providing insights for designing more potent inhibitors. researchgate.net
Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are also being applied. For example, MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been used to estimate the binding free energies of 1-phenylsemicarbazide to protein cavities, offering a deeper, physics-based understanding of molecular recognition. escholarship.orgsoton.ac.uk
| Computational Method | Application in this compound Research | Research Goal |
| Molecular Docking | Predicts the binding orientation of this compound derivatives to a target protein. researchgate.net | Discovery of new enzyme inhibitors (e.g., for AChE). |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the derivative-protein complex over time. researchgate.net | Assesses the stability of the binding and identifies key interactions. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity for a series of derivatives. researchgate.net | Develops models to predict the potency of new, unsynthesized derivatives. |
| QM-PBSA / MM-PBSA | Calculates the binding free energy of this compound in a protein complex. soton.ac.uk | Provides a quantitative measure of binding affinity to validate docking results. |
| DFT (Density Functional Theory) | Studies the electronic structure and reactivity of this compound. soton.ac.uk | Understands fundamental chemical properties and reaction mechanisms. |
These computational approaches allow researchers to prioritize synthetic efforts, focusing on molecules with the highest predicted efficacy and most favorable properties, saving significant time and resources.
Integration of this compound into Multifunctional Materials
The chemical structure of this compound makes it an excellent building block for creating larger, functional molecules and materials. Future research will likely focus on integrating the this compound moiety into polymers, metal complexes, and other advanced materials to impart specific chemical or physical properties.
A prominent example is the use of this compound to create Schiff base ligands, which are then used to synthesize metal-organic complexes. researchgate.net By reacting an aldehyde or ketone with the terminal amine group of 1-phenylsemicarbazide, a Schiff base is formed. This ligand can then coordinate with various transition metals to create well-defined complexes. researchgate.netresearchgate.net These materials are not merely structural curiosities; they are designed for function, with studies exploring their potential antimicrobial activities. researchgate.net The geometry and electronic properties of these complexes, which dictate their function, are controlled by the choice of the metal ion.
Table 4: Metal Complexes Derived from 1-Phenylsemicarbazide Schiff Bases
| Metal Ion (M) | Example Complex Formula | Postulated Geometry |
| Copper (Cu(II)) | [Cu(SB)₂Cl₂]·2H₂O | Octahedral |
| Nickel (Ni(II)) | [Ni(SB)₂Cl₂]·2H₂O | Octahedral |
| Cobalt (Co(II)) | [Co(SB)₂Cl₂]·2H₂O | Octahedral |
Note: SB refers to the Schiff base ligand derived from Indole-3-carboxaldehyde and 1-phenylsemicarbazide. researchgate.net
The integration of this compound is not limited to discrete complexes. Its reactive sites could be used to incorporate it as a monomer in polymerization reactions or to functionalize existing polymer backbones, creating materials with tailored properties for applications in fields like catalysis, sensing, or drug delivery.
Exploration of New Biological and Mechanistic Applications
While historically investigated as an antipyretic, this compound is now viewed as a scaffold for developing new therapeutic agents. Emerging research focuses on synthesizing derivatives and metal complexes with novel biological activities and understanding their mechanisms of action.
One of the most active areas of research is the development of this compound-based enzyme inhibitors. As mentioned, computational and synthetic studies are exploring its derivatives as inhibitors of cholinesterases for potential use in treating neurodegenerative diseases like Alzheimer's. researchgate.net Another key application is in the development of new antimicrobial agents. Metal complexes synthesized from this compound Schiff bases have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, opening a new front in the search for resistance-breaking antibiotics. researchgate.net
The mechanism of action for these new applications is a critical area of future study. For enzyme inhibitors, research will focus on elucidating the specific molecular interactions within the enzyme's active site that lead to inhibition. For antimicrobial complexes, studies will aim to determine if the mode of action involves membrane disruption, DNA interaction, or the inhibition of essential metabolic pathways. This mechanistic understanding is vital for optimizing the lead compounds into effective drugs.
Furthermore, this compound serves as a key intermediate in the synthesis of other classes of bioactive molecules, including potential factor Xa inhibitors for anticoagulation therapy. researchgate.net This role as a versatile building block in drug discovery continues to be a significant avenue for future exploration.
Sustainable Chemistry and Green Synthesis Initiatives
In line with the global push for environmental responsibility, future research on this compound synthesis will be heavily influenced by the principles of green chemistry. The goal is to develop synthetic routes that are safer, more efficient, and produce less waste than traditional methods.
The conventional synthesis of this compound from phenylhydrazine and urea can be improved through several green initiatives. acs.org A major focus is the reduction of hazardous reagents. Developing isocyanate-free pathways to semicarbazides is a prime example, as it avoids the use of toxic and volatile isocyanate precursors. acs.org
Process intensification technologies, as discussed earlier, are central to green synthesis. Microwave-assisted synthesis is a prominent green technique because it dramatically reduces reaction times and often allows for the use of less solvent. researchgate.netresearchgate.net
The table below compares traditional synthesis with potential green alternatives for producing this compound and its derivatives, based on the principles of green chemistry.
| Green Chemistry Principle | Traditional Approach (e.g., Isocyanate-based) | Emerging Green Alternative |
| Prevent Waste | Stoichiometric reagents can lead to byproducts. | Higher-yielding catalytic or flow processes minimize waste streams. |
| Atom Economy | May have lower atom economy depending on the specific pathway. | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. |
| Less Hazardous Synthesis | Use of hazardous reagents like isocyanates. acs.org | Development of isocyanate-free routes using safer intermediates like activated carbamates. acs.org |
| Design for Energy Efficiency | Often requires prolonged heating with conventional methods. | Microwave-assisted synthesis provides rapid, targeted heating, reducing energy consumption. researchgate.net |
| Use of Catalysis | Often relies on stoichiometric reagents. | Use of catalysts can enable more efficient and selective transformations at lower temperatures. |
Future initiatives will likely explore enzymatic synthesis, the use of biodegradable solvents, and the development of catalytic systems to further align the production of this compound with the goals of sustainability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for phenicarbazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound (CAS 103-03-7) is typically synthesized via condensation reactions between phenylhydrazine and carbazic acid derivatives. Key variables include temperature (optimized at 60–80°C), pH control (acidic conditions), and stoichiometric ratios of reactants. Yield and purity are assessed using gravimetric analysis and HPLC with UV detection (retention time: ~8.2 min under C18 column conditions) . For reproducibility, document solvent choice (e.g., ethanol vs. aqueous systems) and purification steps (recrystallization from hot water).
Q. What spectroscopic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : Combine FT-IR (to confirm N-H stretches at 3200–3400 cm⁻¹ and C=O at ~1650 cm⁻¹), H/C NMR (e.g., phenyl proton signals at δ 7.2–7.5 ppm), and mass spectrometry (ESI-MS m/z 165.1 [M+H]⁺). Cross-validate with X-ray crystallography for solid-state conformation analysis .
Q. How should stability studies for this compound be designed to assess degradation under environmental conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Variables : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).
- Analytics : Monitor degradation via HPLC-UV and identify byproducts using LC-MS/MS. Use Arrhenius modeling to predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematic solvent screening using the shake-flask method under controlled temperature (25°C ± 0.5°C). Pre-saturate solvents, filter, and quantify solubility via UV-Vis (λmax ~260 nm). Address discrepancies by standardizing solvent purity (HPLC-grade) and equilibration time (24–48 hrs). Compare with computational solubility predictions using COSMO-RS models .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with acetylcholinesterase) using GROMACS/AMBER. Validate docking scores (AutoDock Vina) with in vitro enzyme inhibition assays .
Q. What statistical methods are recommended for analyzing dose-response data in this compound’s biological activity studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For reproducibility, report confidence intervals (95%) and use tools like GraphPad Prism or R’s drc package .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s thermal decomposition behavior?
- Methodological Answer : Replicate experiments using thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres (heating rate: 10°C/min). Compare decomposition onset temperatures and residue mass. Cross-reference with DSC for phase transitions and FT-IR for evolved gas analysis (e.g., NH release) .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 198–202°C | |
| Aqueous Solubility (25°C) | Shake-flask + UV | 1.2 mg/mL (±0.1) | |
| LogP (Octanol-Water) | HPLC Retention | 0.85 |
Guidelines for Experimental Design
- Reproducibility : Document batch-specific variations (e.g., supplier differences in phenylhydrazine purity) .
- Ethical Compliance : For biological studies, follow institutional guidelines for cytotoxicity testing (e.g., OECD 129) .
- Data Sharing : Archive raw spectra/chromatograms in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
